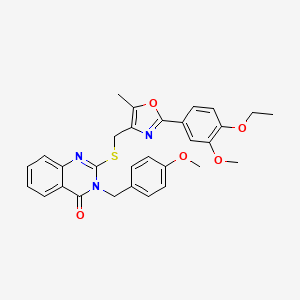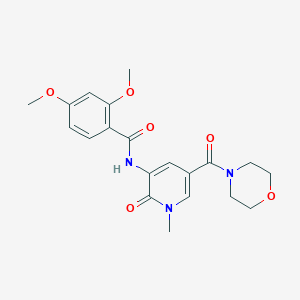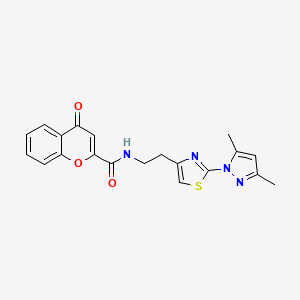![molecular formula C23H18N4O3S B2712616 N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021023-63-1](/img/structure/B2712616.png)
N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a thiadiazole ring, a benzo[d][1,3]dioxole ring, and an amide group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, and the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like its melting point, boiling point, solubility, and stability. These properties are influenced by the compound’s molecular structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(4-(5-(Methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide and its derivatives have been synthesized in various studies. For instance, the synthesis and characterization of related heterocyclic compounds, such as thiazole and thiadiazole derivatives, have been widely researched due to their potential biological activities. These compounds have been characterized using various spectroscopic methods like NMR, FT-IR, and LC-MS (Patel & Patel, 2015).
Biological Activity
The biological activities of compounds containing the 1,3,4-thiadiazole structure have been explored. Studies show that these compounds possess significant antibacterial and antifungal properties. Various derivatives have been tested against different strains of bacteria and fungi, demonstrating the potential of these compounds in the development of new antimicrobial agents (Patel & Patel, 2015).
Anticancer Properties
A particular focus has been on the anticancer properties of these derivatives. For instance, a study involving the microwave-assisted synthesis of benzamide derivatives containing the thiadiazole scaffold showed promising in vitro anticancer activity against various human cancer cell lines. The compounds exhibited comparable GI50 values to the standard drug Adriamycin, highlighting their potential as anticancer agents (Tiwari et al., 2017).
Carbonic Anhydrase Inhibition
Research has also been conducted on metal complexes of similar compounds for their carbonic anhydrase inhibitory properties. These studies have found that certain synthesized complexes are very powerful inhibitors, potentially leading to applications in treating conditions associated with carbonic anhydrase overexpression or malfunction (Büyükkıdan et al., 2013).
Antimicrobial and Antifungal Activities
Other studies have highlighted the antimicrobial and antifungal activities of derivatives of this compound. These compounds have been effective against various Gram-positive and Gram-negative bacteria and fungi, suggesting their use in developing new antimicrobial agents (Gomha et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[5-(N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c1-27(18-5-3-2-4-6-18)23-26-25-22(31-23)15-7-10-17(11-8-15)24-21(28)16-9-12-19-20(13-16)30-14-29-19/h2-13H,14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFYIGBJZWPKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-4-carboxylic acid](/img/structure/B2712533.png)
![3-[(4-Cyclobutyl-6-oxopyrimidin-1-yl)methyl]benzenesulfonyl fluoride](/img/structure/B2712535.png)
![2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B2712537.png)

![Methyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2712542.png)


![[4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2712548.png)
![N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2712549.png)

![1-[(3-Chloropyrazin-2-yl)methyl]-3-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-3-yl)urea](/img/structure/B2712552.png)

![(E)-2-(1-methylpyrrole-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2712555.png)
![4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2712556.png)